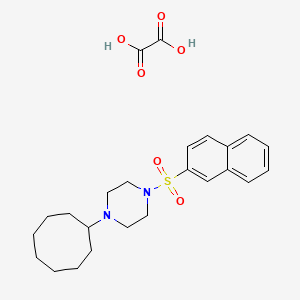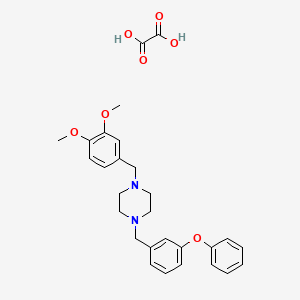![molecular formula C19H27N3O8S B3940941 1-(4-methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3940941.png)
1-(4-methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate
Overview
Description
1-(4-methylcyclohexyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MCPP and is a piperazine derivative that is used in several studies related to neuroscience and pharmacology.
Scientific Research Applications
MCPP has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT1A, 5-HT1B, and 5-HT2C receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. MCPP has also been studied for its potential use in the treatment of anxiety and depression.
Mechanism of Action
MCPP acts as a partial agonist at the 5-HT1A, 5-HT1B, and 5-HT2C receptors. It has been found to increase the release of serotonin in certain brain regions, leading to increased neuronal activity. This mechanism of action has been studied extensively and has been found to be similar to that of other serotonin receptor agonists.
Biochemical and Physiological Effects:
MCPP has been found to have several biochemical and physiological effects. It has been shown to increase the release of serotonin in certain brain regions, leading to increased neuronal activity. It has also been found to have anxiogenic and depressogenic effects in animal models, making it a useful tool for studying anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MCPP in lab experiments is its specificity for serotonin receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. However, one limitation of using MCPP is its potential to cause adverse effects in animal models, such as anxiety and depression.
Future Directions
There are several future directions for further research on MCPP. One area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to determine the optimal dosages and administration routes for MCPP in these conditions. Another area of interest is the role of MCPP in the regulation of appetite and food intake. Studies have shown that MCPP can increase food intake in animal models, making it a potential target for the treatment of eating disorders. Finally, further studies are needed to determine the potential side effects of MCPP and its long-term effects on neuronal function.
properties
IUPAC Name |
1-(4-methylcyclohexyl)-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S.C2H2O4/c1-14-2-4-15(5-3-14)18-10-12-19(13-11-18)25(23,24)17-8-6-16(7-9-17)20(21)22;3-1(4)2(5)6/h6-9,14-15H,2-5,10-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKGOKPWKKNBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylcyclohexyl)-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3940869.png)
![N-[3-(dimethylamino)propyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3940873.png)
![3,5-bis{[(2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3940876.png)

![5-methyl-2-(4-methylphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3940906.png)

![N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3940924.png)


![1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3940953.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3940959.png)
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3940966.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B3940972.png)
![N-[2-(benzoylamino)benzoyl]-N-cycloheptylphenylalaninamide](/img/structure/B3940975.png)